4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one
Description
Properties
Molecular Formula |
C22H29N3O3 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-[4-(cyclohexanecarbonyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C22H29N3O3/c26-20-15-18(16-25(20)19-9-5-2-6-10-19)22(28)24-13-11-23(12-14-24)21(27)17-7-3-1-4-8-17/h2,5-6,9-10,17-18H,1,3-4,7-8,11-16H2 |
InChI Key |
HKVPBODFOXJAMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of piperazine with cyclohexylcarbonyl chloride to form the cyclohexylcarbonyl piperazine intermediate. This intermediate is then reacted with 1-phenylpyrrolidin-2-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may employ advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to altered levels of neurotransmitters in the brain. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with arylpiperazine derivatives reported in CNS-focused studies. Key analogs include prolinamide-based compounds such as:
1-(Cyclohexylcarbonyl)-N-{4-[4-((3-trifluoromethyl)phenyl)piperazin-1-yl]butyl}-L-prolinamide
Structural Differences
- Core Structure : The lactam ring in the target compound may enhance metabolic stability compared to the amide-based prolinamide analogs, which are prone to hydrolysis .
- Piperazine Substituent : The cyclohexylcarbonyl group in the target compound increases lipophilicity (logP ~3.5 estimated), whereas the trifluoromethylphenyl group in analogs introduces strong electron-withdrawing effects and higher polarity (logP ~2.8–3.0) .
Pharmacological Implications
- Target Compound : The phenyl group at N1 and cyclohexylcarbonyl moiety may enhance affinity for serotonin or dopamine receptors, common targets in CNS disorders.
- Analogs : The trifluoromethylphenyl group in analogs is associated with improved receptor binding in 5-HT₁A and D₂ receptors due to its electron-deficient aromatic ring . However, their longer alkyl linkers may reduce bioavailability.
Biological Activity
The compound 4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one , also referred to as 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one , is a complex organic molecule notable for its potential biological activities. Its unique structure, characterized by a pyrrolidinone core and functional groups including a piperazine moiety, positions it as a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 413.5 g/mol. The IUPAC name reflects its intricate structure, which may contribute to its biological activity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H31N3O4 |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that compounds with similar structural features to This compound exhibit various biological activities, including:
1. Anticancer Activity
Studies on related compounds suggest that the piperazine moiety can enhance anticancer properties. For example, derivatives of piperazine have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Properties
The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Similar compounds have been identified as selective COX inhibitors, indicating that this compound could possess anti-inflammatory effects.
3. Neuropharmacological Effects
Given the presence of the piperazine ring, there is potential for neuropharmacological activity. Piperazine derivatives are known to interact with neurotransmitter systems, which may lead to applications in treating neurological disorders.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds for their biological activities:
Study 1: Anticancer Potential
A series of piperazine derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The findings indicated that compounds with cyclohexyl substituents demonstrated significant cytotoxic effects, suggesting that structural modifications can enhance biological activity.
Study 2: COX Inhibition
Research published in PubMed highlighted the development of new COX inhibitors based on pyrrolidinone scaffolds. These compounds exhibited selective inhibition of COX-2, leading to reduced inflammation in animal models. This supports the hypothesis that This compound could exhibit similar properties.
Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| Anticancer | Piperazine derivatives | Induction of apoptosis, cell cycle arrest |
| Anti-inflammatory | Selective COX inhibitors | Inhibition of COX enzymes |
| Neuropharmacological | Piperazine-based drugs | Interaction with neurotransmitter systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
